molecular formula C13H20N2O B13715164 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline

4-Isopropoxy-2-(pyrrolidin-1-yl)aniline

Cat. No.: B13715164
M. Wt: 220.31 g/mol
InChI Key: UIOPNZJGHURFGG-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-(pyrrolidin-1-yl)aniline is an organic compound that features both an isopropoxy group and a pyrrolidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-isopropoxyaniline with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or pyrrolidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

4-Isopropoxy-2-(pyrrolidin-1-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline include:

Uniqueness

The uniqueness of this compound lies in its combination of an isopropoxy group and a pyrrolidinyl group attached to the aniline core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-propan-2-yloxy-2-pyrrolidin-1-ylaniline

InChI

InChI=1S/C13H20N2O/c1-10(2)16-11-5-6-12(14)13(9-11)15-7-3-4-8-15/h5-6,9-10H,3-4,7-8,14H2,1-2H3

InChI Key

UIOPNZJGHURFGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)N2CCCC2

Origin of Product

United States

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